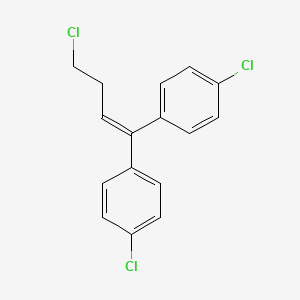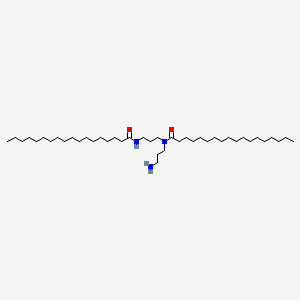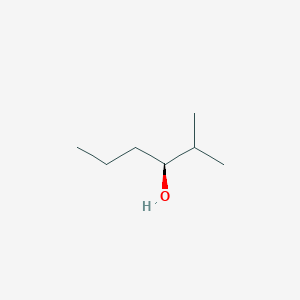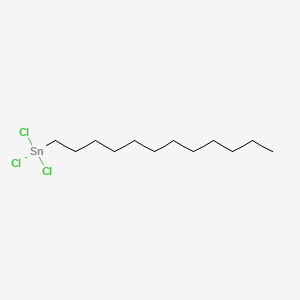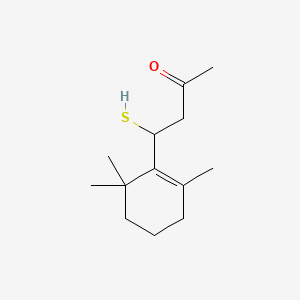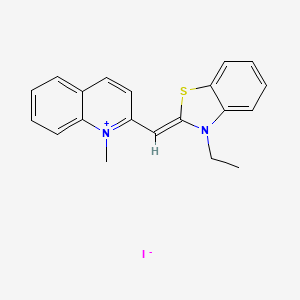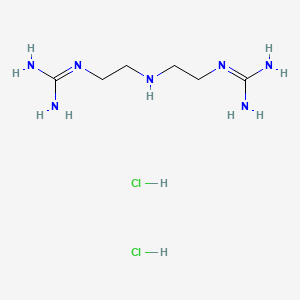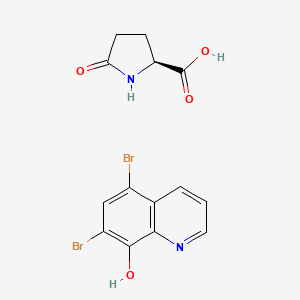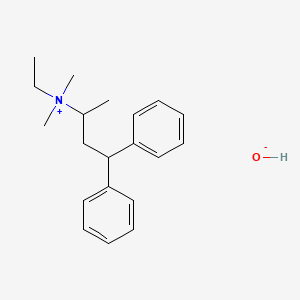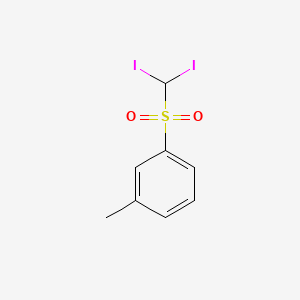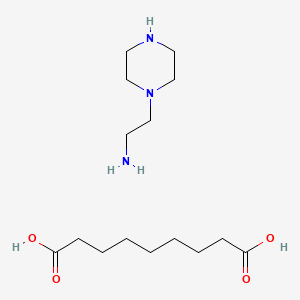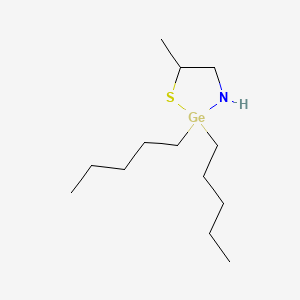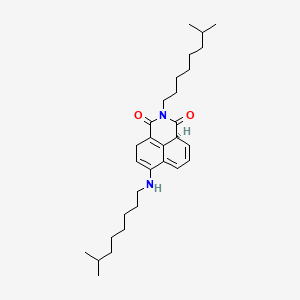![molecular formula C14H17ClN2O B12685673 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide CAS No. 93923-58-1](/img/structure/B12685673.png)
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide is a chemical compound with the molecular formula C14H17ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a chlorophenylaminoethyl group and a methyl group
Méthodes De Préparation
The synthesis of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide typically involves the reaction of 2-chloroaniline with 4-methylpyridine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Analyse Des Réactions Chimiques
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Applications De Recherche Scientifique
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide can be compared with other similar compounds, such as:
2-Chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline: This compound shares a similar structure but lacks the hydroxide group.
4-Methylpyridine derivatives: These compounds have the pyridine ring with various substituents, offering different chemical and biological properties.
Propriétés
Numéro CAS |
93923-58-1 |
|---|---|
Formule moléculaire |
C14H17ClN2O |
Poids moléculaire |
264.75 g/mol |
Nom IUPAC |
2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline;hydroxide |
InChI |
InChI=1S/C14H16ClN2.H2O/c1-12-6-9-17(10-7-12)11-8-16-14-5-3-2-4-13(14)15;/h2-7,9-10,16H,8,11H2,1H3;1H2/q+1;/p-1 |
Clé InChI |
WAYXPYXLWHUWBQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=[N+](C=C1)CCNC2=CC=CC=C2Cl.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


